Methyl 4-[(4-bromophenyl)methoxy]benzoate
Overview
Description
“Methyl 4-[(4-bromophenyl)methoxy]benzoate” is a chemical compound with the empirical formula C14H11BrO3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of “Methyl 4-[(4-bromophenyl)methoxy]benzoate” is 307.14 . The SMILES string representation of its structure isO=C(OC)C(C=C1)=CC=C1OC(C=C2)=CC=C2Br
. Physical And Chemical Properties Analysis
“Methyl 4-[(4-bromophenyl)methoxy]benzoate” is a solid substance . Its molecular weight is 307.14 , and its empirical formula is C14H11BrO3 .Scientific Research Applications
Synthesis and Intermediate Applications : This compound is a crucial intermediate in the synthesis of bisbibenzyls, which are natural products with diverse biological activities. For example, one study detailed the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for bisbibenzyls, from methyl 4-bromobenzoate and iso-vanilline by condensation reaction (Lou Hong-xiang, 2012).
Photophysical Properties : Research on derivatives of methyl benzoate, such as methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, revealed unique luminescence properties dependent on substituted groups, highlighting its potential in applications like photodynamic therapy and fluorescence probes (Soyeon Kim et al., 2021).
Crystal Structure Analysis : Investigations into the crystal structures of compounds like methyl 4-bromo-2-(methoxymethoxy)benzoate have contributed to a deeper understanding of molecular interactions and design of new materials (P. A. Suchetan et al., 2016).
Liquid Crystalline Behaviors : The compound's derivatives have been studied for their liquid crystalline properties, indicating applications in materials science. For instance, a study on Schiff bases bearing ester linkage as a central core showed a range of nematic and smectic mesophases, relevant for liquid crystal displays (Mazin M. Abdul Razzaq Al-Obaidy et al., 2021).
Pharmaceutical Intermediates : Certain derivatives of methyl benzoate are used as intermediates in pharmaceutical manufacturing. A study on (benzoylamino)methyl 4-[(benzoylamino)methoxy]benzoate highlights its use in the synthesis of pharmaceuticals (E. Popovski et al., 2010).
Antibacterial Properties : Research on bromophenols, closely related to methyl 4-[(4-bromophenyl)methoxy]benzoate, has shown significant antibacterial activity, indicating potential for medical and biotechnological applications (N. Xu et al., 2003).
Safety And Hazards
properties
IUPAC Name |
methyl 4-[(4-bromophenyl)methoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-4-8-14(9-5-12)19-10-11-2-6-13(16)7-3-11/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVMTNRDLRFDFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733894 | |
Record name | Methyl 4-[(4-bromophenyl)methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-bromophenyl)methoxy]benzoate | |
CAS RN |
62290-47-5 | |
Record name | Methyl 4-[(4-bromophenyl)methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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